Welcome to the BenchChem Online Store!
molecular formula C8H6FNS B1297643 5-Fluoro-2-methylbenzothiazole CAS No. 399-75-7

5-Fluoro-2-methylbenzothiazole

Cat. No. B1297643
M. Wt: 167.21 g/mol
InChI Key: LDBFGRGBYVULTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05736487

Procedure details

127 mg of dibenzoyl peroxide were added to a solution of 8.79 g of 2-methyl-5-fluorobenzothiazole and 20.6 g of N-bromosuccinimide in 88 ml of carbon tetrachloride at room temperature and the resulting mixture was stirred under reflux for 6 hours. At the end of this time, the reaction mixture was filtered and the resulting filtrate was concentrated by evaporation under reduced pressure to give a crude crystalline solid which was purified by column chromatography through silica gel using a 10:1 by volume mixture of hexane and ethyl acetate to give 850 mg (yield 7%) of the title compound as a solid.
Quantity
127 mg
Type
reactant
Reaction Step One
Quantity
8.79 g
Type
reactant
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
88 mL
Type
solvent
Reaction Step One
Yield
7%

Identifiers

REACTION_CXSMILES
C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[CH3:19][C:20]1[S:21][C:22]2[CH:28]=[CH:27][C:26]([F:29])=[CH:25][C:23]=2[N:24]=1.[Br:30]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:30][CH2:19][C:20]1[S:21][C:22]2[CH:28]=[CH:27][C:26]([F:29])=[CH:25][C:23]=2[N:24]=1

Inputs

Step One
Name
Quantity
127 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
8.79 g
Type
reactant
Smiles
CC=1SC2=C(N1)C=C(C=C2)F
Name
Quantity
20.6 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
88 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
At the end of this time, the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the resulting filtrate was concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude crystalline solid which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography through silica gel using a 10:1
ADDITION
Type
ADDITION
Details
by volume mixture of hexane and ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
BrCC=1SC2=C(N1)C=C(C=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 850 mg
YIELD: PERCENTYIELD 7%
YIELD: CALCULATEDPERCENTYIELD 6.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.